[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
The compound “(2-Bromo-4-fluorophenyl)methanamine” is a liquid with a molecular weight of 204.04 . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(2-Bromo-4-fluorophenyl)methanamine” is1S/C7H7BrFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2
.
Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis Techniques : This compound has been synthesized using 1,3-dipolar cycloaddition reactions, highlighting the importance of such methods in creating complex triazole derivatives (Aouine, El Hallaoui, & Alami, 2014).
- Structural Analysis : Detailed structural characterization of similar triazole compounds has been carried out, providing insights into their molecular frameworks and potential chemical properties (Gonzaga et al., 2016).
Pharmacological and Biological Applications
- Antimicrobial Activities : Various triazole derivatives, including compounds similar to the one , have demonstrated significant antimicrobial and antifungal activities, which could be leveraged in developing new therapeutic agents (Thomas, Adhikari, & Shetty, 2010); (Nagamani et al., 2018).
- Chiral Discrimination : Studies on triazole derivatives have also focused on chiral discrimination, which is crucial in the development of enantiomerically pure pharmaceuticals (Bereznitski et al., 2002).
Material Science and Chemistry Applications
- Molecular Interactions : Research has been conducted on the molecular interactions and properties of triazole derivatives, which are relevant in material science and supramolecular chemistry (Ahmed et al., 2020).
- NLO Properties : Some studies have explored the nonlinear-optical (NLO) properties of triazole compounds, important for applications in optoelectronics and photonics (Maza et al., 2020).
Additional Applications
- Synthesis of Novel Compounds : The triazole moiety is a key component in synthesizing a wide array of novel compounds, which can have diverse applications in pharmaceuticals, agrochemicals, and materials science (Kumar et al., 2019).
Safety and Hazards
The safety information for “(2-Bromo-4-fluorophenyl)methanamine” includes hazard statements H302-H314, which indicate that it is harmful if swallowed and causes severe skin burns and eye damage . The precautionary statements include P264-P270-P271-P280-P303+P361+P353-P304+P340-P305+P351+P338-P310-P330-P331-P363-P403+P233-P501 .
Properties
IUPAC Name |
[1-(2-bromo-4-fluorophenyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN4/c10-8-3-6(11)1-2-9(8)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYHSPMYAZPDRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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